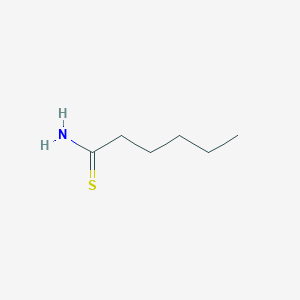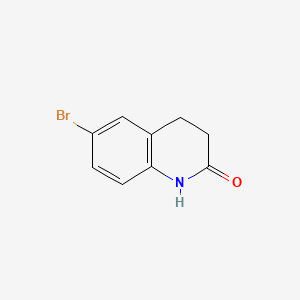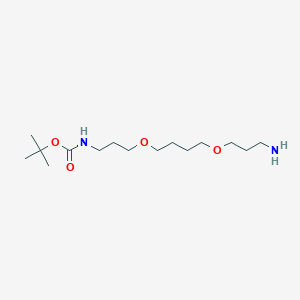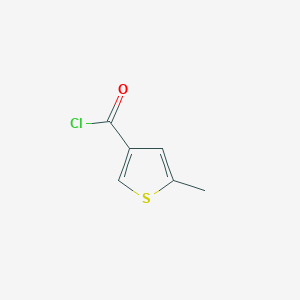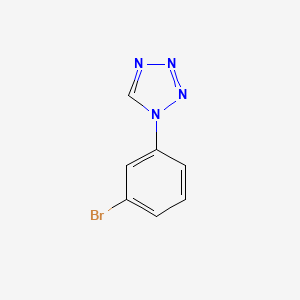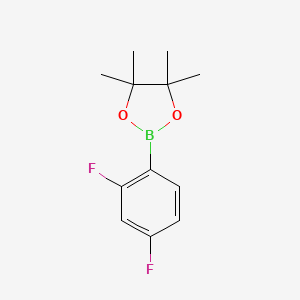
2-(2,4-二氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DFTMD) is an organoboron compound that has recently gained attention for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of synthesis methods, and its unique properties have enabled it to be used in a number of scientific research applications.
科学研究应用
合成和材料应用
合成用于 LCD 技术的新型衍生物
Das 等人 (2015 年) 的一项研究展示了新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物的合成。这些衍生物在液晶显示 (LCD) 技术中具有潜在应用,并且正在研究用于神经退行性疾病的治疗 (Das, Mahalingam, Das, Hosmane, & Evans, 2015)。
在聚合物合成中的发展
Yokozawa 等人 (2011 年) 探索了相关化合物的聚合,以生产具有高规整性的聚(3-己基噻吩),这对于开发先进聚合物材料非常重要 (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011)。
生化和医学研究
对丝氨酸蛋白酶抑制活性的研究
Spencer 等人 (2002 年) 合成了 2-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷的衍生物,并测量了它们对丝氨酸蛋白酶(如凝血酶)的抑制活性。这项研究有助于理解这些化合物的生化特性 (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002)。
合成脂质生成抑制剂
Das 等人 (2011 年) 的另一项研究合成了一系列类似的衍生物,并发现其中一些(如 BF102)是潜在的脂质生成抑制剂,表明它们可用于降脂药 (Das, Zhao, Tang, & Yang, 2011)。
化学合成和反应
通过连续流进行制备性合成
Fandrick 等人 (2012 年) 描述了一种制备相关化合物的可扩展工艺,突出了该化合物在有机合成中的重要性及其工业可扩展性 (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012)。
与乙腈反应生成恶唑啉
Kuznetsov 等人 (2001 年) 研究了类似二氧杂硼环丁烷与乙腈的反应,导致形成了 2-恶唑啉,这一发现丰富了对这些化合物反应性的理解 (Kuznetsov, Brusilovskii, & Mazepa, 2001)。
作用机制
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the boron atom for the coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates, is a key step in many synthetic pathways . The resulting carbon-carbon bonds can lead to a wide variety of downstream effects, depending on the specific context of the reaction .
Result of Action
The primary result of the action of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . The compound is generally used under mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and various kinases, modulating their activity through binding interactions . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and influence the enzyme’s catalytic activity. Additionally, 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . Additionally, 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can impact the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and proliferation rates . These effects are mediated through the compound’s interactions with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . For example, it can inhibit the activity of COX-2 by occupying its active site and preventing the conversion of arachidonic acid to prostaglandins . Additionally, 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underpin the compound’s ability to modulate cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under various conditions, although it may undergo gradual degradation when exposed to light and oxygen . Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with minimal loss of activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound in experimental settings to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
属性
IUPAC Name |
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKAOYLQBVBZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584472 | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288101-48-4 | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





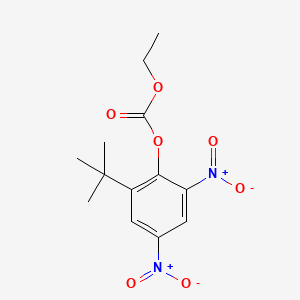
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)



![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
